molecular formula C16H15FN2O3S B2799735 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluorobenzamide CAS No. 941931-84-6

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluorobenzamide

Cat. No.: B2799735
CAS No.: 941931-84-6
M. Wt: 334.37
InChI Key: SHXCMAXRXVAKDV-UHFFFAOYSA-N
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Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluorobenzamide is a chemical compound proposed for research applications. This benzamide derivative features a 1,1-dioxidoisothiazolidine moiety, a sulfonamide-like group that can influence the physicochemical properties and biological activity of a molecule . While the specific biological profile of this compound is yet to be fully characterized, research on structurally related N-(thiazol-2-yl)benzamide analogs has identified them as a novel class of selective negative allosteric modulators for the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor . These related compounds demonstrate non-competitive antagonism, suggesting they bind to allosteric sites, potentially within the transmembrane domain, to inhibit channel function . This mechanism highlights the potential of such chemical scaffolds in developing powerful pharmacological tools for exploring the physiological roles of ZAC and other ion channels . As a building block in medicinal chemistry, this compound could be of value in synthesizing more complex molecules or in structure-activity relationship (SAR) studies. It is strictly for research use in laboratory settings and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3S/c17-13-4-1-3-12(11-13)16(20)18-14-5-7-15(8-6-14)19-9-2-10-23(19,21)22/h1,3-8,11H,2,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXCMAXRXVAKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

The pyrazole core () lacks sulfone groups but shares planar geometry, influencing packing in crystal lattices .

Substituent Effects :

  • Fluorine at the 3-position (target compound and ) may enhance binding affinity compared to 3-methoxy () due to electronegativity and steric effects.
  • tert-butyl () vs. isothiazolidine dioxide : The latter’s polar sulfone group could improve aqueous solubility but reduce blood-brain barrier penetration.

Pharmacological and Biochemical Profiles

While direct data for the target compound are unavailable, insights can be extrapolated from analogs:

  • ZAC Modulation : The thiazole-based analog () is a ZAC antagonist, suggesting that the target compound’s isothiazolidine moiety might similarly interact with ion channels, albeit with modified potency due to structural differences .
  • Metabolic Stability : Fluorinated benzamides generally exhibit slower hepatic clearance compared to methoxy or methylsulfanyl derivatives (e.g., and ), as fluorine resists oxidative metabolism .

Crystallographic and Conformational Studies

  • SHELX Software : The target compound’s crystal structure (if resolved) would likely employ SHELX programs for refinement, leveraging their robustness in handling small-molecule data .
  • Conformational Trends :
    • Analogous benzamides (e.g., ) adopt planar conformations with dihedral angles (<40°) between aromatic rings, optimizing intermolecular interactions .
    • Intramolecular hydrogen bonds (e.g., N–H⋯O in ) are critical for stability and could be replicated in the target compound .

Q & A

Q. What are the key steps and reaction conditions for synthesizing N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluorobenzamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the isothiazolidinone ring via cyclization of a thioamide precursor with sulfur dioxide and an oxidizing agent under controlled pH and temperature (e.g., 60–80°C, aqueous/organic solvent mix) .
  • Step 2 : Amidation of the intermediate with 3-fluorobenzoyl chloride using a base like triethylamine in anhydrous dimethylformamide (DMF) at room temperature .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization for high purity (>95%) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm substituent positions and amide bond formation .
  • Infrared Spectroscopy (IR) : Detection of sulfone (SO2_2) stretching vibrations (~1300 cm1^{-1}) and carbonyl (C=O) groups (~1680 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS) : Validation of molecular formula (e.g., C16_{16}H14_{14}FN2_2O3_3S) .

Q. What functional groups dominate its reactivity, and how do they influence biological activity?

Key groups include:

  • 3-Fluorobenzamide : Enhances lipophilicity and potential π-π stacking with protein targets .
  • 1,1-Dioxidoisothiazolidine : Sulfone group stabilizes ring conformation and may participate in hydrogen bonding with enzymes like kinases .
  • Aromatic phenyl rings : Facilitate hydrophobic interactions in binding pockets .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

  • Catalyst screening : Test palladium-based catalysts for amidation efficiency .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and reduce side reactions .
  • Temperature control : Maintain <80°C during cyclization to prevent sulfone degradation .

Q. What strategies are used to identify and validate biological targets of this compound?

  • Kinase inhibition assays : Screen against panels of recombinant kinases (e.g., EGFR, VEGFR) using fluorescence polarization .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts upon compound binding .
  • Molecular docking : Model interactions with ATP-binding pockets using software like AutoDock Vina, guided by X-ray crystallography data from analogs .

Q. How to address contradictions in reported biological activity data across studies?

  • Batch purity validation : Re-test compound purity via HPLC and adjust for trace impurities (<1%) that may skew results .
  • Cell line specificity : Compare activity in primary vs. immortalized cells (e.g., HEK293 vs. patient-derived cancer cells) to identify context-dependent effects .
  • Dose-response profiling : Establish IC50_{50} curves under standardized conditions (e.g., 48-hour exposure, serum-free media) .

Q. What computational approaches predict its metabolic stability and toxicity?

  • In silico ADMET : Use tools like SwissADME to estimate permeability (LogP), cytochrome P450 interactions, and hERG channel inhibition .
  • Molecular dynamics simulations : Analyze sulfone group stability in liver microsome models to predict oxidation pathways .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C suggests thermal stability) .
  • pH-dependent stability : Test solubility and degradation in buffers (pH 3–10) over 72 hours; sulfone groups degrade faster in acidic conditions .

Q. What comparative analyses differentiate this compound from structural analogs (e.g., nitro or methyl derivatives)?

  • SAR studies : Replace the 3-fluoro group with chloro or methoxy groups and compare IC50_{50} values in kinase assays .
  • Crystallographic comparisons : Overlay X-ray structures to assess conformational changes in the isothiazolidinone ring .

Notes

  • Avoid commercial sources (e.g., BenchChem) as per guidelines.
  • Structural analogs (e.g., 4-nitro or 4-methyl derivatives) provide indirect insights where direct data is limited .
  • Methodological rigor in synthesis and characterization is critical to replicability .

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